molecular formula C16H14Cl2N2O3 B7685489 N'-(3-chloro-4-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide

N'-(3-chloro-4-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide

Cat. No.: B7685489
M. Wt: 353.2 g/mol
InChI Key: BBVUPRIZBJIWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-chloro-4-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2-chlorobenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride to form the oxamide linkage. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorophenyl groups can be reduced to form corresponding phenyl groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.

    Reduction: N’-(3-chloro-4-methoxyphenyl)-N-[(2-phenyl)methyl]oxamide.

    Substitution: N’-(3-azido-4-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of chlorophenyl and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chloro-4-methoxyphenyl)-N-[(2-fluorophenyl)methyl]oxamide
  • N’-(3-chloro-4-methoxyphenyl)-N-[(2-bromophenyl)methyl]oxamide
  • N’-(3-chloro-4-methoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide

Uniqueness

N’-(3-chloro-4-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide is unique due to the presence of two chlorophenyl groups and a methoxy group, which can significantly influence its chemical reactivity and potential applications. The specific arrangement of these functional groups can lead to distinct properties compared to similar compounds.

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-14-7-6-11(8-13(14)18)20-16(22)15(21)19-9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVUPRIZBJIWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.